molecular formula C15H21NO3 B7492874 1-(2,6-Dimethylmorpholin-4-yl)-3-(2-hydroxyphenyl)propan-1-one

1-(2,6-Dimethylmorpholin-4-yl)-3-(2-hydroxyphenyl)propan-1-one

Cat. No. B7492874
M. Wt: 263.33 g/mol
InChI Key: IEYAYMGQDNUQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethylmorpholin-4-yl)-3-(2-hydroxyphenyl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMHP and is a derivative of 4-morpholinepropanol. DMHP has a unique chemical structure that makes it a promising candidate for research and development.

Mechanism of Action

The exact mechanism of action of DMHP is not yet fully understood. However, it is believed that DMHP exerts its biological activity by interacting with various cellular targets such as enzymes, receptors, and ion channels. DMHP has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. DMHP has also been shown to interact with receptors such as GABA-A and NMDA receptors.
Biochemical and Physiological Effects:
DMHP has been shown to exhibit various biochemical and physiological effects. DMHP has been reported to exhibit antioxidant and anti-inflammatory activities. DMHP has also been shown to inhibit the growth of various bacterial and fungal strains. DMHP has been shown to possess antiviral activity against herpes simplex virus type 1 and type 2. DMHP has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. DMHP has also been shown to inhibit the activity of tyrosinase, which is an enzyme involved in the synthesis of melanin.

Advantages and Limitations for Lab Experiments

DMHP has several advantages as a chemical compound for lab experiments. DMHP is relatively easy to synthesize and purify. DMHP has been shown to exhibit a wide range of biological activities, making it a versatile compound for research. DMHP has also been used as a ligand in the synthesis of metal complexes, which have promising catalytic activity. However, there are also limitations to the use of DMHP in lab experiments. DMHP is a relatively new compound, and its exact mechanism of action is not yet fully understood. DMHP may also exhibit toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DMHP. One possible direction is the synthesis of DMHP derivatives with improved biological activity. Another possible direction is the investigation of the mechanism of action of DMHP. Further research is also needed to determine the toxicity and safety profile of DMHP. DMHP can also be used as a building block in the synthesis of novel polymers and dendrimers with potential applications in drug delivery and tissue engineering. DMHP can also be used as a ligand in the synthesis of metal complexes with improved catalytic activity.

Synthesis Methods

The synthesis of DMHP involves the reaction of 2-hydroxyacetophenone with 2,6-dimethylmorpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then further reacted with 1-bromo-3-chloropropane to yield DMHP. The purity of DMHP can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

DMHP has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. DMHP has been reported to exhibit antibacterial, antifungal, and antiviral activities. It has also been shown to possess antioxidant and anti-inflammatory properties. DMHP has been used as a ligand in the synthesis of metal complexes, which have shown promising catalytic activity in various reactions. DMHP has been used as a building block in the synthesis of polymers and dendrimers, which have potential applications in drug delivery and tissue engineering.

properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-(2-hydroxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11-9-16(10-12(2)19-11)15(18)8-7-13-5-3-4-6-14(13)17/h3-6,11-12,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYAYMGQDNUQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CCC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.